dimethyl 3,3'-((((2-(2-methyl-1H-indol-3-yl)ethyl)azanediyl)bis(methylene))bis(4,1-phenylene))(2E,2'E)-diacrylate
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Description
Dimethyl 3,3'-((((2-(2-methyl-1H-indol-3-yl)ethyl)azanediyl)bis(methylene))bis(4,1-phenylene))(2E,2'E)-diacrylate is a useful research compound. Its molecular formula is C33H34N2O4 and its molecular weight is 522.645. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been used in the treatment of various disorders in the human body, including cancer cells and microbes . Therefore, the targets could potentially be related to these biological systems.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the indole moiety could potentially influence these properties, as indole derivatives are known to have various biologically vital properties .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential targets mentioned above, the effects could potentially include the inhibition of cancer cell growth or microbial activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details would depend on the compound’s chemical properties and its interaction with its biological targets .
Properties
IUPAC Name |
methyl (E)-3-[4-[[[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]methyl-[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O4/c1-24-29(30-6-4-5-7-31(30)34-24)20-21-35(22-27-12-8-25(9-13-27)16-18-32(36)38-2)23-28-14-10-26(11-15-28)17-19-33(37)39-3/h4-19,34H,20-23H2,1-3H3/b18-16+,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSIYCHPQYMAL-YWNVXTCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=C(C=C3)C=CC(=O)OC)CC4=CC=C(C=C4)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=C(C=C3)/C=C/C(=O)OC)CC4=CC=C(C=C4)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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